molecular formula C25H28N2O4S B10889342 (2Z,5E)-5-[3-ethoxy-4-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5E)-5-[3-ethoxy-4-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B10889342
M. Wt: 452.6 g/mol
InChI Key: HCJPVYJWAKRURS-FLDUPFSJSA-N
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Description

5-[(E)-1-(3-ALLYL-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolones This compound is characterized by its unique structure, which includes an allyl group, an ethoxy group, and a methoxy group attached to a phenyl ring, as well as a thiazolone core

Preparation Methods

The synthesis of 5-[(E)-1-(3-ALLYL-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazolone core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the phenyl group: This step involves the attachment of the phenyl group to the thiazolone core, often through a substitution reaction.

    Functionalization of the phenyl ring: The allyl, ethoxy, and methoxy groups are introduced to the phenyl ring through various organic reactions such as alkylation or etherification.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-[(E)-1-(3-ALLYL-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups on the phenyl ring or thiazolone core are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in organic reactions.

    Biology: It may have biological activity, making it a candidate for studies on its effects on biological systems.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which 5-[(E)-1-(3-ALLYL-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar compounds to 5-[(E)-1-(3-ALLYL-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-(2-METHOXYETHYL)-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE include other thiazolone derivatives with different substituents on the phenyl ring or thiazolone core These compounds may have similar chemical properties but differ in their biological activity or applications

Properties

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

(5E)-5-[(3-ethoxy-4-methoxy-5-prop-2-enylphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H28N2O4S/c1-5-10-19-15-18(16-21(31-6-2)23(19)30-4)17-22-24(28)27(13-14-29-3)25(32-22)26-20-11-8-7-9-12-20/h5,7-9,11-12,15-17H,1,6,10,13-14H2,2-4H3/b22-17+,26-25?

InChI Key

HCJPVYJWAKRURS-FLDUPFSJSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1OC)CC=C)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC

Canonical SMILES

CCOC1=CC(=CC(=C1OC)CC=C)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC

Origin of Product

United States

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